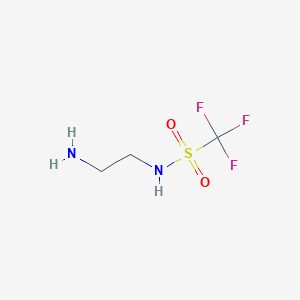

N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide

Description

Properties

Molecular Formula |

C3H7F3N2O2S |

|---|---|

Molecular Weight |

192.16 g/mol |

IUPAC Name |

N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide |

InChI |

InChI=1S/C3H7F3N2O2S/c4-3(5,6)11(9,10)8-2-1-7/h8H,1-2,7H2 |

InChI Key |

LQSTWVDFDGVQPE-UHFFFAOYSA-N |

Canonical SMILES |

C(CNS(=O)(=O)C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Direct Sulfonylation of 2-Aminoethylamine

- Reagents: 2-aminoethylamine (ethylenediamine), triflic anhydride, base (e.g., triethylamine), and an aprotic solvent such as dichloromethane.

- Procedure:

- A cooled solution of 2-aminoethylamine and triethylamine in dichloromethane is prepared under inert atmosphere.

- Triflic anhydride is added dropwise at low temperature (0–5 °C) to control the exothermic reaction.

- The reaction mixture is stirred for several hours to ensure complete conversion.

- The product is isolated by aqueous workup, extraction, and purified by vacuum distillation or chromatography.

- Notes:

- The use of triethylamine neutralizes the triflic acid generated.

- Low temperature prevents side reactions such as over-sulfonylation or degradation.

- Purity is often above 95% by gas chromatography or NMR analysis.

Protection/Deprotection Strategy

- Rationale: To improve selectivity and yield, the primary amino group can be temporarily protected (e.g., as a Boc or carbamate derivative).

- Steps:

- Protect the terminal amino group of 2-aminoethylamine.

- React the free amino group with triflic anhydride under controlled conditions.

- Deprotect the protected amino group under acidic or basic conditions.

- Advantages:

- Reduces side reactions.

- Allows selective sulfonylation.

- Disadvantages:

- Additional synthetic steps.

- Requires purification after each step.

Alternative Sulfonylating Agents

- While triflic anhydride is the most common reagent, trifluoromethanesulfonyl chloride can also be used with appropriate bases.

- Reaction conditions are similar but may require longer reaction times or stronger bases.

Use of Aminoalkyl Precursors from Norbornene Derivatives (Related Methodology)

- Patent literature describes the preparation of trifluoromethanesulfonamides from bicyclic aminoalkyl precursors (e.g., aminomethyl norbornene).

- The general approach involves:

- Synthesizing the aminoalkyl precursor via Diels-Alder reaction.

- Purifying the amine by distillation.

- Reacting with triflic anhydride in dichloromethane with triethylamine.

- Isolating the trifluoromethanesulfonamide by acid-base extraction and vacuum distillation.

- This method is more complex and specific to bicyclic systems but illustrates the general sulfonylation approach.

Reaction Conditions and Optimization

| Parameter | Typical Condition | Notes |

|---|---|---|

| Solvent | Dichloromethane, dry | Aprotic solvent stabilizes reagents |

| Temperature | 0 to 5 °C during addition, then room temperature | Controls exotherm and side reactions |

| Base | Triethylamine or similar tertiary amine | Neutralizes triflic acid formed |

| Molar Ratios | Amine:triflic anhydride ~1:1 to 1:1.1 | Slight excess of triflic anhydride may improve yield |

| Reaction Time | 2 to 6 hours | Ensures complete conversion |

| Workup | Aqueous extraction, washing with water and organic solvent | Removes impurities and residual reagents |

| Purification | Vacuum distillation or chromatography | Achieves >95% purity |

Mechanistic Insights

- The sulfonylation proceeds via nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of triflic anhydride.

- The strong electrophilicity of triflic anhydride and the leaving group ability of triflate ion facilitate rapid sulfonamide bond formation.

- The presence of base scavenges the triflic acid byproduct, preventing protonation of the amine and side reactions.

Summary Table of Key Preparation Methods

| Method | Starting Material | Sulfonylating Agent | Base | Solvent | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|---|---|

| Direct sulfonylation | 2-aminoethylamine | Triflic anhydride | Triethylamine | Dichloromethane | 80–95 | Vacuum distillation | Simple, scalable |

| Protection/deprotection route | Boc-protected aminoethylamine | Triflic anhydride | Triethylamine | Dichloromethane | 70–90 | Chromatography | Higher selectivity, more steps |

| Using trifluoromethanesulfonyl chloride | 2-aminoethylamine | Trifluoromethanesulfonyl chloride | Strong base (e.g., pyridine) | Dichloromethane | 60–85 | Chromatography or distillation | Less reactive sulfonylating agent |

Research Findings and Considerations

- The direct sulfonylation method is widely preferred due to operational simplicity and high purity of the final product.

- Reaction parameters such as temperature control and base choice significantly impact yield and purity.

- The compound’s stability under standard laboratory conditions allows for straightforward isolation and storage.

- No significant side products are typically observed when reaction conditions are optimized.

- The trifluoromethanesulfonamide group imparts unique electronic properties, useful for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions: N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide can undergo various chemical reactions, including:

Nucleophilic substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Condensation reactions: The compound can form Schiff bases through condensation with aldehydes or ketones.

Oxidation and reduction: The amino group can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as alkyl halides or acyl chlorides can be used.

Condensation reactions: Aldehydes or ketones in the presence of acid or base catalysts.

Oxidation and reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products:

Nucleophilic substitution: Substituted amines or amides.

Condensation reactions: Schiff bases or imines.

Oxidation and reduction: Corresponding oxidized or reduced amine derivatives.

Scientific Research Applications

N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide is a sulfonamide compound featuring a trifluoromethanesulfonyl group attached to an aminoethyl substituent. Sulfonamides, characterized by a sulfur atom bonded to two oxygen atoms and one nitrogen atom, define this broader class of compounds. this compound has applications in medicinal chemistry and biochemistry.

Scientific Research Applications

Drug Development this compound can inhibit histone deacetylase enzymes, which regulate gene expression by modifying chromatin structure. It can influence cellular processes like apoptosis and cell cycle regulation in cancer cells due to its ability to alter gene expression profiles, making it a candidate for therapeutic applications.

Interaction Studies this compound can bind to biological targets, influencing their activity. For example, its interaction with histone deacetylases results in increased acetylation levels of histones, which can lead to altered gene expression patterns. Environmental factors such as pH and temperature can affect the compound's interactions, modulating its efficacy and stability.

While not directly discussing this compound, research on peptide nucleic acids (PNAs), which have a 2-([2-aminoethyl]amino) acetic acid backbone, shows potential in biomedical applications, including diagnosis and therapeutics for diseases like cancer and AIDS . PNAs exhibit antisense and antigene properties, inhibiting transcription and translation and binding to RNA/DNA with high affinity and specificity . They are used in PCR modulation/mutation, fluorescent in-situ hybridization, microarray as a probe, and in vitro and in vivo assays for developing biosensors .

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethanesulfonamide group can form strong hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecule. This can lead to inhibition or activation of enzymatic functions, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The properties of trifluoromethanesulfonamides are highly dependent on the substituent attached to the nitrogen atom. Below is a comparative analysis of key analogs:

Key Research Findings

- Steric and Electronic Effects : Aryl-substituted derivatives exhibit higher thermal stability but lower solubility compared to alkyl analogs. For instance, N-(bis(4-chlorophenyl)methyl) derivatives (mp 105–107°C) are solids, while N-allyl derivatives remain oils .

- Pharmacological Optimization : The cyclohexyl group in MRK-560 balances amyloid-β inhibition with reduced off-target effects, underscoring the importance of substituent geometry in drug design .

- Synthetic Efficiency: Reactions involving inorganic bases (e.g., NaOH) achieve near-quantitative yields for bicyclic derivatives, contrasting with lower yields (e.g., 24% for N-(bis(4-methoxyphenyl)methyl)) in DEAD-mediated syntheses .

Data Tables

Table 1: Substituent Impact on Physical Properties

| Substituent | Physical State | Melting Point | Solubility |

|---|---|---|---|

| Allyl | Oil | N/A | High (organic) |

| Aryl (4-Cl) | Solid | 105–107°C | Low (organic) |

| Bicycloheptenylmethyl | Liquid/Solid | N/A | Moderate (organic) |

Biological Activity

N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide is a compound that has garnered attention due to its significant biological activity, particularly in the context of cancer research and enzymatic regulation. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

This compound is characterized by its trifluoromethanesulfonamide group, which contributes to its unique reactivity and interaction with biological targets. The compound has been shown to inhibit histone deacetylase (HDAC) enzymes, which play a crucial role in the regulation of gene expression through chromatin remodeling. By inhibiting these enzymes, this compound increases the acetylation levels of histones, leading to altered gene expression profiles that can influence cellular processes such as apoptosis and cell cycle regulation in cancer cells.

Biological Activity

The biological activity of this compound can be summarized as follows:

- Inhibition of Histone Deacetylases : The compound effectively inhibits HDACs, resulting in increased histone acetylation and subsequent changes in gene expression.

- Impact on Cancer Cell Lines : Studies have demonstrated that treatment with this compound can lead to apoptosis in various cancer cell lines by modulating pathways associated with cell survival and proliferation.

- Potential as a Therapeutic Agent : Due to its ability to alter gene expression and induce apoptosis in cancer cells, this compound is being explored as a potential therapeutic agent for various malignancies.

Research Findings and Case Studies

Several studies have investigated the effects of this compound on different biological systems:

- Study 1 : A study examining the compound's effect on breast cancer cell lines showed that it significantly reduced cell viability and induced apoptosis through the activation of caspase pathways. The results indicated that the compound could serve as a promising candidate for breast cancer therapy .

- Study 2 : Another research effort focused on its role in modulating immune responses. It was found that this compound could enhance the activity of immune cells by altering cytokine production profiles .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound compared to other similar compounds, a comparative table is presented below:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Trifluoromethanesulfonamide group | Inhibits HDACs; induces apoptosis |

| Trifluoromethanesulfonamide | Simple sulfonamide structure | General electrophilic reactivity |

| Chloro-substituted sulfonamides | Varies based on specific structure | Antibacterial properties |

This comparison highlights how the specific amino side chain in this compound enhances its biological activity compared to simpler sulfonamides.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution using 2-aminoethylamine and trifluoromethanesulfonyl chloride in anhydrous THF under nitrogen atmosphere. Purification typically involves extraction with ethyl acetate, washing with dilute HCl to remove unreacted amine, and recrystallization from a hexane/ethyl acetate mixture. Purity is confirmed by H NMR (e.g., δ 3.2–3.5 ppm for –CHNH–), F NMR (δ –78 ppm for CF), and LC-MS to detect residual solvents or byproducts .

Q. How can thermal stability and decomposition profiles of this compound be characterized?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) reveals a sharp decomposition onset above 250°C. Differential scanning calorimetry (DSC) detects endothermic transitions corresponding to melting points or phase changes. These data are critical for assessing suitability in high-temperature reactions or material science applications .

Q. What spectroscopic techniques are essential for structural validation?

- Methodological Answer :

- H/C NMR : Assign peaks for the –NH (δ 1.8–2.2 ppm, broad), –SOCF (δ 120–125 ppm in C), and ethylene backbone.

- F NMR : A singlet near –78 ppm confirms the CF group.

- IR Spectroscopy : Strong absorptions at 1340–1360 cm (S=O asymmetric stretch) and 1140–1160 cm (S=O symmetric stretch) .

Advanced Research Questions

Q. How does N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide perform as a ligand in asymmetric catalysis?

- Methodological Answer : The sulfonamide group acts as a weak Lewis base, coordinating to metals like palladium or rhodium. In enantioselective cycloadditions (e.g., benzyltriflamides with allenes), chiral induction is achieved using phosphine ligands (e.g., METAMORPhos). Reaction optimization involves screening solvents (THF, DCM), temperatures (0–25°C), and stoichiometric ratios (1:1.2 substrate:catalyst). Enantiomeric excess (ee) is quantified via chiral HPLC or F NMR with chiral shift reagents .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer : Discrepancies in yields (e.g., 24% vs. 84% for similar triflamides) often arise from steric/electronic effects of substituents or moisture sensitivity. Controlled experiments should:

- Use anhydrous conditions and freshly distilled reagents.

- Compare substituent effects (e.g., electron-withdrawing groups like –CF vs. –OCH).

- Validate reproducibility via triplicate runs with statistical analysis (RSD < 5%) .

Q. Can this compound serve as a precursor for antimicrobial agents, and how is its bioactivity assessed?

- Methodological Answer : Derivatives are synthesized via Ullmann coupling or Mitsunobu reactions. For example, introducing a 2,4-difluorophenyl group enhances antimicrobial potency. Bioactivity is tested via:

- MIC assays : Against S. aureus or E. coli (96-well plates, 24–48 h incubation).

- SAR studies : Modifying the aminoethyl side chain to improve membrane permeability .

Q. What role does this compound play in organogelation, and how is gel stability quantified?

- Methodological Answer : As a gelator, it forms supramolecular networks via H-bonding (–NH and –SO groups). Gelation tests involve dissolving the compound in oils (e.g., mustard oil) at 1–5 wt%, heating to 80°C, and cooling to 25°C. Stability is assessed via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.